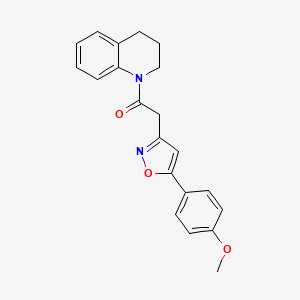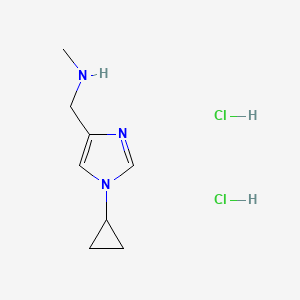![molecular formula C15H23NO B2868146 N-[2-(2-Adamantyl)ethyl]prop-2-enamide CAS No. 2361641-81-6](/img/structure/B2868146.png)
N-[2-(2-Adamantyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Adamantyl)ethyl]prop-2-enamide, also known as AEA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEA belongs to the class of fatty acid amides and is structurally similar to an endocannabinoid known as anandamide.
Mécanisme D'action
N-[2-(2-Adamantyl)ethyl]prop-2-enamide acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, mood, and appetite. This compound binds to the cannabinoid receptors CB1 and CB2, which are located throughout the body, including the brain and immune system. This compound also acts on other receptors, such as the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the regulation of neurotransmitter release, the modulation of ion channels, and the inhibition of inflammatory responses. This compound also has antioxidant properties and has been shown to protect against oxidative stress. Additionally, this compound has been shown to have anti-proliferative effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-Adamantyl)ethyl]prop-2-enamide has several advantages for use in lab experiments, including its stability and ease of synthesis. This compound is also readily available from commercial sources, which makes it easy to obtain for research purposes. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound can be metabolized quickly in vivo, which can limit its effectiveness in some studies.
Orientations Futures
There are several future directions for research on N-[2-(2-Adamantyl)ethyl]prop-2-enamide. One area of interest is the development of more potent and selective this compound analogs that can be used for therapeutic purposes. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential therapeutic applications. This compound has also been investigated for its potential use in the treatment of addiction, and further research in this area is needed. Finally, studies are needed to investigate the potential side effects of this compound and its long-term safety.
Conclusion:
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective, analgesic, and anti-inflammatory effects, and it has been investigated for its potential use in the treatment of various diseases. This compound acts on the endocannabinoid system and has several biochemical and physiological effects. This compound has several advantages for use in lab experiments, including its stability and ease of synthesis, but it also has some limitations. There are several future directions for research on this compound, including the development of more potent and selective analogs and further studies on its potential therapeutic applications.
Méthodes De Synthèse
N-[2-(2-Adamantyl)ethyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 2-adamantanone with ethylamine, followed by the reaction of the resulting product with acryloyl chloride. The final product is purified using chromatography techniques. The purity of this compound is crucial for its use in scientific research, and several methods have been developed for its purification, including recrystallization and HPLC.
Applications De Recherche Scientifique
N-[2-(2-Adamantyl)ethyl]prop-2-enamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. This compound has been shown to have neuroprotective effects, and it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have analgesic effects, and it has been studied for its potential use in the treatment of chronic pain. Additionally, this compound has been investigated for its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
N-[2-(2-adamantyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-15(17)16-4-3-14-12-6-10-5-11(8-12)9-13(14)7-10/h2,10-14H,1,3-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOUANPTIMNXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)
![Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate](/img/structure/B2868067.png)
![N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2868068.png)
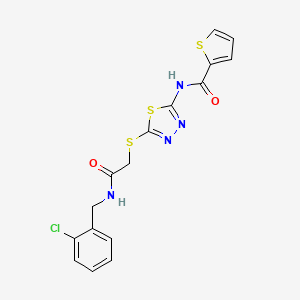
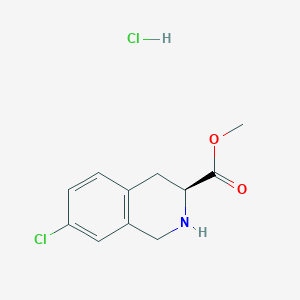
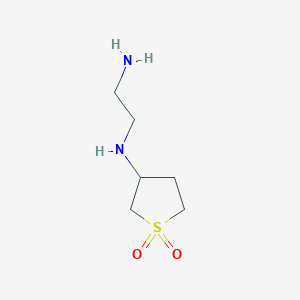
![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2868075.png)
![2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868076.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-methylpiperidino)methanone](/img/structure/B2868080.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2868082.png)
